molecular formula C7H6BrN3O B1378372 3-Amino-6-bromo-7-hydroxy-4-azaindole CAS No. 1260381-63-2

3-Amino-6-bromo-7-hydroxy-4-azaindole

Cat. No.: B1378372
CAS No.: 1260381-63-2
M. Wt: 228.05 g/mol
InChI Key: HVDXSLDQHPRGCG-UHFFFAOYSA-N
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Description

Chemical Classification and Significance in Heterocyclic Chemistry

3-Amino-6-bromo-7-hydroxy-4-azaindole (C₇H₆BrN₃O) belongs to the azaindole family, a class of nitrogen-containing heterocycles structurally derived from indole by replacing one carbon atom in the benzene ring with a nitrogen atom. The "4-azaindole" designation indicates the nitrogen substitution at position 4 of the bicyclic framework (1H-pyrrolo[3,2-b]pyridine). This compound features three functional groups:

  • Amino (-NH₂) at position 3, enhancing hydrogen-bonding capacity.
  • Bromo (-Br) at position 6, enabling cross-coupling reactions.
  • Hydroxy (-OH) at position 7, contributing to solubility and metal coordination.

Azaindoles are π-deficient systems with distinct electronic properties compared to indoles, making them valuable in medicinal chemistry. Their nitrogen-rich structure mimics adenine, allowing interactions with kinase hinge regions, a feature exploited in drug design.

Table 1: Key Physicochemical Properties of Azaindole Isomers

Isomer pKa Log P Aqueous Solubility (Log S)
4-Azaindole 6.94 1.32 -1.85
7-Azaindole 4.59 1.08 -1.62

Data adapted from computational studies.

Historical Context of Azaindole Research

Azaindole chemistry originated in the 1940s with Lorenz’s modified Madelung synthesis. Early methods faced challenges like harsh conditions and low yields. Breakthroughs emerged in the 2000s with transition-metal catalysis:

  • Sonogashira coupling enabled access to 5-, 6-, and 7-azaindoles.
  • Heck reactions facilitated cyclization of amino-chloropyridines.
  • Cacchi protocols provided N-H azaindoles via palladium-catalyzed annulation.

The synthesis of this compound (CAS 1260381-63-2) gained prominence post-2010, driven by its potential in kinase inhibition and antimicrobial research.

Position of this compound within the Azaindole Family

Among azaindole isomers, 4-azaindoles exhibit intermediate acidity (pKa ≈ 6.94) and solubility, balancing reactivity and bioavailability. The substituents on this derivative distinguish it from others:

  • 6-Bromo : Enhances electrophilic substitution potential, unlike 7-azaindole’s unsubstituted analogs.
  • 7-Hydroxy : Contrasts with methyl or alkoxy groups in kinase inhibitors like PF-06764427.
  • 3-Amino : Provides a handle for derivatization, absent in simpler 4-azaindoles such as 3-bromo-4-azaindole.

Structural Uniqueness and Research Significance

The compound’s tetra-substituted framework enables multifunctional interactions:

  • Hydrogen-bond donors/acceptors : The amino and hydroxy groups engage in dual H-bonding with biological targets, mimicking ATP’s adenine moiety.
  • Electrophilic bromine : Facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions for library synthesis.
  • Planar aromatic system : Stabilizes π-π stacking in kinase binding pockets, as observed in PI3Kγ inhibitors.

Recent studies highlight its role as a kinase inhibitor scaffold , particularly against PI3K and CDKs, with IC₅₀ values in the nanomolar range. Its bromine atom also positions it as a precursor for radiopharmaceuticals via isotopic exchange.

Properties

IUPAC Name

3-amino-6-bromo-1,4-dihydropyrrolo[3,2-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c8-3-1-10-5-4(9)2-11-6(5)7(3)12/h1-2,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXSLDQHPRGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)C(=CN2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview:

This approach begins with halogenated pyridine derivatives, such as 2-amino-3-iodo-5-bromopyridine, which undergoes palladium-catalyzed Sonogashira coupling with terminal alkynes. The subsequent cyclization under acidic conditions yields the azaindole core.

Key Steps & Intermediates:

Step Reagents & Conditions Intermediate Description
1 Brominated pyridine (e.g., 2-amino-3-iodo-5-bromopyridine) 2-Amino-3-iodo-5-bromopyridine Starting material with regioselective halogenation
2 Sonogashira coupling (Pd(PPh₃)₄, CuI, terminal alkyne) Coupled intermediate Introduction of alkyne group
3 Acidic cyclization (e.g., trifluoroacetic acid) Azaindole core Formation of the heterocyclic ring

Research Findings:

  • This method offers high regioselectivity and yields, with the final azaindole derivatives obtained in moderate to high yields (~60-70%).

Bromination and Functionalization of Raw Azaindole

Method Overview:

Starting from pre-formed azaindole, bromination at specific positions is achieved using N-bromosuccinimide (NBS) in acetic acid, followed by selective substitution reactions to introduce the amino and hydroxy groups.

Key Steps & Intermediates:

Step Reagents & Conditions Intermediate Description
1 Bromination with NBS in acetic acid 5-Bromo-azaindole Regioselective bromination at position 5
2 Nucleophilic substitution 3-Amino-azaindole derivatives Introduction of amino group at position 3
3 Hydroxylation 7-Hydroxy-azaindole Hydroxylation at position 7

Research Findings:

  • Bromination with NBS is efficient, yielding over 90% of the desired brominated intermediate.

Synthesis via Bartoli Indole Synthesis

Method Overview:

The Bartoli indole synthesis involves treating 2-bromo-3-nitropyridine with vinylmagnesium bromide to generate 7-bromo-6-azaindole, which can be further functionalized.

Reaction Scheme:

2-bromo-3-nitropyridine + vinylmagnesium bromide → 7-bromo-6-azaindole

Key Features:

  • High yield (~60%) on gram scale.
  • Suitable for synthesizing substituted azaindoles with diverse functional groups.

Hydrazine-Mediated Reduction and Cyclization

Method Overview:

This route employs reduction of nitro or halogenated pyridines with hydrazine hydrate in the presence of catalysts like Raney nickel, leading to the formation of the azaindole core.

Key Steps & Intermediates:

Step Reagents & Conditions Intermediate Description
1 Hydrazine hydrate + Raney nickel Reduced intermediate Formation of amino-azaindole
2 Cyclization under acidic conditions Final azaindole Ring closure to form the heterocycle

Research Findings:

  • This method provides a straightforward route with yields around 68%, and the final product purity exceeding 99%.

Patented Industrial Methods

Method Highlights:

  • Bromination of 7-azaindole derivatives using NBS in acetic acid, followed by selective halogenation and dehydrogenation steps.
  • Use of palladium-catalyzed reduction and protection/deprotection strategies to improve yield and purity.

Summary of Key Preparation Techniques

Method Starting Material Main Reactions Yield Advantages Limitations
Palladium-catalyzed cross-coupling Halogenated pyridine/azaindole Coupling, cyclization 60-70% High regioselectivity Requires expensive catalysts
Bromination & substitution Azaindole derivatives Bromination, amino/hydroxy substitution >90% Simple, scalable Regioselectivity challenges
Bartoli indole synthesis 2-bromo-3-nitropyridine Grignard addition, cyclization 60% Good for diversity Multi-step process
Hydrazine reduction Halogenated pyridine Reduction, ring closure 68% Straightforward Handling hydrazine safety

Chemical Reactions Analysis

3-Amino-6-bromo-7-hydroxy-4-azaindole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Kinase Inhibition : 3-Amino-6-bromo-7-hydroxy-4-azaindole has been investigated as a potential kinase inhibitor. Kinases are pivotal in regulating cellular functions, and inhibitors can modulate pathways involved in cancer and other diseases. Studies have shown that this compound can bind to the active sites of specific protein kinases, inhibiting their activity and affecting processes like cell growth and apoptosis .
    • Anticancer Activity : The compound exhibits significant anticancer properties. Research indicates its ability to inhibit tumor growth through mechanisms such as the modulation of the PI3K pathway and interference with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
  • Antiviral Properties
    • Azaindoles, including this compound, have shown potential against viral infections by targeting viral polymerases. Derivatives have been studied for their efficacy against influenza viruses, highlighting the compound's antiviral capabilities.
  • Antimicrobial Activity
    • The compound may possess broad-spectrum antimicrobial properties, making it a candidate for further exploration in developing new antimicrobial agents. Its azaindole framework is often associated with compounds that exhibit significant antibacterial effects .
  • Material Science
    • Beyond biological applications, this compound is being explored for its utility in developing new materials and chemical processes. Its unique chemical properties make it suitable for synthesizing novel compounds with potential industrial applications.

Case Study 1: Anticancer Mechanism

A study focused on the effects of this compound on various cancer cell lines demonstrated its ability to induce apoptosis through the inhibition of specific kinases involved in survival signaling pathways. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Case Study 2: Antiviral Activity

In vitro studies evaluated the antiviral activity of azaindole derivatives against influenza viruses. The results showed that compounds similar to this compound effectively inhibited viral replication by targeting essential viral proteins, suggesting a promising avenue for antiviral drug development.

Structure–Activity Relationship (SAR)

A detailed SAR analysis has revealed that modifications at specific positions on the azaindole core significantly influence biological activity. For instance, substituting different groups at the nitrogen or hydroxyl positions alters the compound's interaction with biological targets, enhancing its efficacy against specific diseases.

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
Kinase Inhibition Binds to active sites of protein kinases,
Anticancer Modulates PI3K pathway; affects CDKs,
Antiviral Inhibits viral polymerases,
Antimicrobial Exhibits broad-spectrum antimicrobial effects,

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-7-hydroxy-4-azaindole involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of protein kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 3-Amino-6-bromo-7-hydroxy-4-azaindole with structurally related azaindoles, focusing on substituents, synthetic routes, and applications:

Compound Name Azaindole Position Substituents Bromine Position Key Synthetic Step(s) Applications/Reactivity
This compound 4 3-NH₂, 6-Br, 7-OH 6 Not explicitly described in provided evidence Kinase inhibition, cross-coupling
3-Bromo-1-methyl-7-azaindole (3a) 7 1-CH₃, 3-Br 3 Bromination of 1-methyl-7-azaindole at 0°C (1 h) → RT (12 h) Intermediate for Suzuki couplings

Key Observations:

Bromine placement (position 3 vs. 6) alters electronic properties: bromine at position 3 (as in 3a) may deactivate the ring toward electrophilic substitution, while position 6 bromine in the target compound could favor regioselective cross-coupling.

Synthetic Complexity :

  • 3a is synthesized via direct bromination under mild conditions (0°C → RT, dichloromethane solvent) with a straightforward workup .
  • The target compound likely requires multi-step synthesis (e.g., protection/deprotection of -NH₂ and -OH groups during bromination), increasing procedural complexity.

Analytical Data: 3a reported elemental analysis: C (80.31%), H (5.89%), N (13.36%), matching theoretical values . No analogous data is available for the target compound, but its higher nitrogen content (due to -NH₂ and azaindole core) would yield distinct CHN analysis results.

Research Findings:

  • 3a serves as a precursor for Suzuki-Miyaura couplings due to its stable bromine substituent .
  • The target compound’s amino and hydroxyl groups could enable chelation or serve as directing groups in metal-catalyzed reactions, though competing reactivity might require optimized conditions.

Biological Activity

3-Amino-6-bromo-7-hydroxy-4-azaindole is a heterocyclic compound belonging to the azaindole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery, particularly as a therapeutic agent targeting various diseases, including cancer and infectious diseases.

The synthesis of this compound typically involves reactions such as Sonogashira coupling, utilizing pyridine and pyrrole derivatives as building blocks. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, leading to a variety of derivatives with potentially enhanced biological activity.

This compound functions primarily as a kinase inhibitor . It interacts with specific protein kinases by binding to their active sites, inhibiting their activity. This inhibition can modulate critical cellular processes such as cell growth, differentiation, and apoptosis. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties compared to other azaindole derivatives .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, showing potential in inhibiting tumor growth through mechanisms such as:

  • Inhibition of PI3K : Similar compounds have demonstrated the ability to inhibit the PI3K pathway, which is crucial for cancer cell proliferation .
  • Cell Cycle Modulation : By targeting cyclin-dependent kinases (CDKs), this compound may interfere with the cell cycle progression in cancer cells .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Azaindoles are known to inhibit viral replication by targeting viral polymerases or other essential viral proteins. For instance, derivatives of azaindoles have shown activity against influenza viruses by inhibiting polymerase function .

Antimicrobial Activity

In addition to its anticancer and antiviral activities, this compound may possess antimicrobial properties. The azaindole framework is often associated with compounds that exhibit broad-spectrum antimicrobial effects, making it a candidate for further exploration in this area .

Study on Trypanosoma brucei

A study identified a series of 3,5-disubstituted azaindoles, including analogs related to this compound, as effective growth inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). These compounds were evaluated through high-throughput screening (HTS), revealing promising pharmacokinetic profiles but limited blood-brain barrier penetration .

Structure–Activity Relationship (SAR)

A detailed SAR analysis highlighted that modifications at specific positions on the azaindole core significantly influence biological activity. For instance, methylation or tosylation at the indole nitrogen was found to reduce activity against T. brucei, emphasizing the importance of maintaining hydrogen bond interactions within the azaindole framework .

Comparative Analysis

To understand the unique properties of this compound better, it can be compared with other similar compounds:

Compound NameBiological ActivityKey Features
4-Bromo-7-azaindoleHigher anticancer activityMore potent against certain cancer cell lines
3-Bromo-7-azaindoleAntiviral propertiesUsed for its effectiveness against viral strains
Indole DerivativesBroad biological activitiesIncludes antiviral and anti-inflammatory effects

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-6-bromo-7-hydroxy-4-azaindole, and what key intermediates are involved?

Methodological Answer: The synthesis typically begins with brominated pyridine derivatives as precursors. For example, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are employed to introduce functional groups. Key intermediates include 2-amino-3-iodo-5-bromopyridine, which undergoes coupling with alkynes or alkenes in the presence of Pd(PPh₃)₄ and CuI catalysts . Subsequent cyclization under acidic conditions (e.g., trifluoroacetic acid) yields the azaindole core. Bromination steps may utilize directing groups like N-oxides to ensure regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and aromatic proton environments. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns, particularly for bromine-containing compounds. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and amine (-NH₂). For example, the hydroxyl group typically shows a broad peak near 3200–3600 cm⁻¹ in IR, while ¹H NMR reveals coupling patterns between adjacent protons on the azaindole ring .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselective bromination or amination in 4-azaindole derivatives?

Methodological Answer: Regioselectivity is controlled via directing groups or tailored reaction conditions. For bromination, the use of N-oxides (e.g., pyridine N-oxide) directs electrophilic substitution to specific positions by activating electron-deficient sites. For amination, palladium-catalyzed Buchwald-Hartwig coupling enables selective installation of amino groups at sterically accessible positions. Computational modeling (e.g., DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. What computational methods are recommended for predicting the reactivity and electronic properties of this compound in catalytic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, are widely used to model electronic properties. Key parameters include HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. For catalytic reactions, transition state modeling (e.g., Nudged Elastic Band method) helps elucidate reaction mechanisms and optimize conditions like catalyst choice (e.g., Pd vs. Cu) .

Q. How should contradictory data in literature regarding optimal reaction conditions for azaindole functionalization be analyzed and resolved?

Methodological Answer: Contradictions often arise from variations in solvent polarity, catalyst loading, or temperature. A systematic approach includes:

Parameter Screening: Use Design of Experiments (DoE) to test variables (e.g., catalyst, solvent, temperature).

Mechanistic Studies: Employ kinetic profiling and isotopic labeling to identify rate-determining steps.

Cross-Validation: Compare results across multiple characterization techniques (e.g., HPLC purity vs. NMR yield).
For example, conflicting reports on Sonogashira coupling efficiency can be resolved by optimizing CuI co-catalyst ratios or switching to ligand-free Pd systems .

Q. What strategies are effective for purifying this compound, given its sensitivity to decomposition?

Methodological Answer: Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is standard. For acid-sensitive compounds, neutral alumina or reverse-phase C18 columns reduce decomposition. Recrystallization from methanol/water mixtures improves purity, monitored by Thin-Layer Chromatography (TLC). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) ensures final purity >95% .

Q. How can researchers mitigate competing side reactions during the synthesis of multi-functional azaindoles?

Methodological Answer: Protecting groups (e.g., tert-butoxycarbonyl for amines or silyl ethers for hydroxyl groups) prevent unwanted side reactions. For example, protecting the 7-hydroxy group before bromination avoids oxidation. Sequential functionalization—prioritizing less reactive sites first—minimizes interference. Real-time monitoring via in-situ IR or Raman spectroscopy helps detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-6-bromo-7-hydroxy-4-azaindole
Reactant of Route 2
3-Amino-6-bromo-7-hydroxy-4-azaindole

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